

# An In-depth Technical Guide to Dabrafenib: A Targeted BRAF Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Cat. No.: B1457291

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## Executive Summary

This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinase, for an audience of researchers, scientists, and drug development professionals. Dabrafenib is a cornerstone of targeted therapy for several cancers harboring specific BRAF mutations. This document will delve into its chemical structure, nomenclature, mechanism of action within the MAPK/ERK signaling pathway, pharmacological properties, and key experimental protocols.

It is important to address a point of potential ambiguity regarding CAS number 944902-88-9. While this number is associated with the chemical intermediate **2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine**, the core focus of this guide is Dabrafenib (CAS 1195765-45-7), a major therapeutic agent. The former is a heterocyclic building block that may be utilized in the synthesis of various pharmaceutical compounds. This guide will focus on the clinically and scientifically significant end-product, Dabrafenib.

## Chemical Identity and Nomenclature

A precise understanding of a compound's structure and nomenclature is fundamental for any scientific investigation.

## Dabrafenib (GSK2118436)

Dabrafenib is a complex molecule featuring a thiazole core linked to pyrimidine and fluorinated phenyl moieties.[1][2]

- Systematic (IUPAC) Name: N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[2]
- CAS Number: 1195765-45-7 (for the free base)
- Other Designations: GSK2118436, Tafenlar® (trade name)[1]
- Molecular Formula: C<sub>23</sub>H<sub>20</sub>F<sub>3</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub>[3]
- Molecular Weight: 519.56 g/mol [2]

Chemical Structure of Dabrafenib:

Caption: Chemical structure of Dabrafenib.

## CAS 944902-88-9

This CAS number corresponds to a distinct chemical entity, likely a precursor or building block in organic synthesis.

- Systematic (IUPAC) Name: **2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine**
- CAS Number: 944902-88-9
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>Cl<sub>2</sub>N<sub>2</sub>O
- Molecular Weight: 205.04 g/mol

Chemical Structure of CAS 944902-88-9:

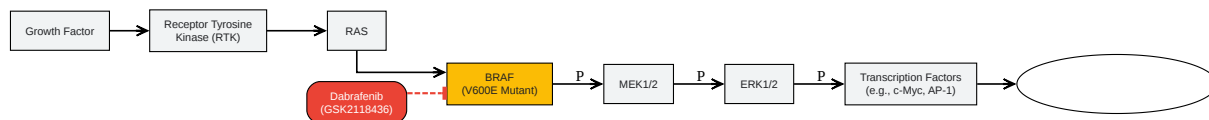
Caption: Structure of **2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine**.

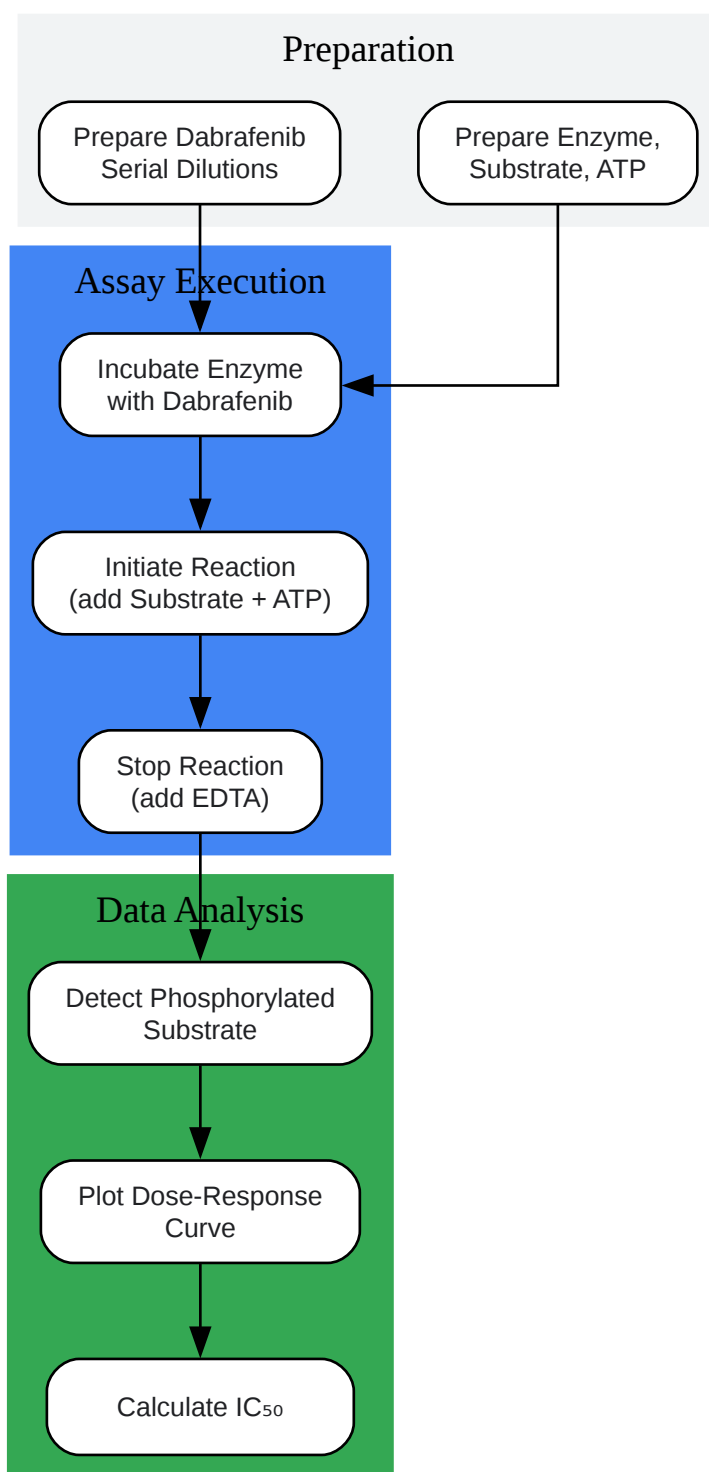
## Mechanism of Action and Role in Cellular Signaling

Dabrafenib is a potent inhibitor of the RAF family of serine/threonine kinases, with particular selectivity for mutated BRAF.[4] The BRAF gene is a proto-oncogene that, when mutated, can

lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival. The most common of these activating mutations is the V600E substitution.

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active site of BRAF V600E and preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[3] This blockade of the MAPK pathway leads to an inhibition of cell growth and induction of apoptosis in BRAF V600-mutant tumor cells.[3]





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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dabrafenib: A Targeted BRAF Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1457291#cas-944902-88-9-structure-and-nomenclature]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)